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Introduction

AZD8871 (also known as navafenterol or LAS191351) is a novel, inhaled, long-acting dual-
pharmacology bronchodilator that combines the functions of a muscarinic receptor antagonist
(MABA) and a [32-adrenoceptor agonist in a single molecule.[1][2][3][4] This bifunctional
approach is designed to offer a simplified and potentially more effective treatment for
obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and
asthma.[1][2][4] By targeting two distinct and complementary pathways that lead to airway
smooth muscle relaxation, AZD8871 aims to provide superior bronchodilation compared to
monotherapies and a simplified therapeutic regimen compared to combination therapies of two
separate drugs.[5][6][7] This technical guide provides an in-depth overview of the core
pharmacology, experimental data, and clinical investigation of AZD8871.

Core Pharmacology: A Dual Mechanism of Action

AZD8871 is designed to simultaneously antagonize M3 muscarinic receptors and agonize [32-
adrenergic receptors on airway smooth muscle.[2][6] This dual action provides a two-pronged
approach to bronchodilation:

e Muscarinic Antagonism: By blocking the action of acetylcholine at M3 receptors, AZD8871
prevents the bronchoconstriction mediated by the parasympathetic nervous system.[6]
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e [32-Adrenoceptor Agonism: Concurrently, AZD8871 stimulates [32-adrenoceptors, leading to
an increase in intracellular cyclic adenosine monophosphate (CAMP) and subsequent
smooth muscle relaxation.

The combination of these two mechanisms in a single molecule is intended to provide a
synergistic or additive effect, leading to more profound and sustained bronchodilation.[5][8]

Quantitative Preclinical Pharmacology

The preclinical pharmacological profile of AZD8871 has been characterized through a series of
in vitro and in vivo studies to determine its potency, selectivity, and duration of action.

In Vitro Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of AZD8871.

Parameter Receptor/Tissue Value Reference
Binding Affinity
Human M3 Receptor 9.5 [9]

(pIC50)
Kinetic Selectivity

) M3 Receptor 4.97 hours 9]
(Half-life)
M2 Receptor 0.46 hours [9]
B-Adrenoceptor

o B2 vs B1 3-fold [9]
Selectivity
B2 vs B3 6-fold [9]

Electrically Stimulated
Guinea Pig Trachea 8.6 9]

(Antimuscarinic)

Functional Activity
(pIC50)

Spontaneous Tone
Isolated Guinea Pig 8.8 [9]
Trachea (32-agonist)

Functional Activity
(PEC50)

In Vivo Preclinical Efficacy
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Preclinical studies in animal models have demonstrated the bronchoprotective effects of
AZD8871.

Animal Model Effect Key Finding Reference
Potent
Prevention of bronchoprotective
Guinea Pig acetylcholine-induced activity with minimal [9]
bronchoconstriction systemic side effects

(salivation, heart rate).

Long-lasting effects

Prevention of with a
Dog acetylcholine-induced bronchoprotective [9]
bronchoconstriction half-life exceeding 24
hours.

Clinical Pharmacology and Efficacy

AZD8871 has undergone several clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and efficacy in healthy volunteers and patients with COPD and asthma.

Phase | Clinical Trial Data

Phase | studies in healthy volunteers and patients with mild asthma have demonstrated that
single ascending doses of navafenterol are generally well-tolerated.[3][10][11] Clinically
meaningful and sustained bronchodilation was observed at doses from 200 to 2100 pg.[1][11]

Phase lla Clinical Trial Data in COPD Patients

Multiple Phase lla studies have been conducted to assess the efficacy of AZD8871 in patients
with moderate to severe COPD. The following tables summarize the key efficacy endpoints
from these trials.

Table 1: Trough FEV1 Improvements vs. Placebo
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Trough FEV1

Study Dose Duration Improvement Reference
(mL)

NCT02573155 400 ug Single Dose 107 [12]

1800 g Single Dose 210 [12]
Statistically

NCT02971293 100 ug 14 Days Significant [13]
Improvement

Dose-ordered
600 g 14 Days [13]
Improvement

NCT03645434 600 pg 14 Days 202 [14]

Table 2: Peak FEV1 Improvements vs. Placebo

Peak FEV1

Study Dose Duration Improvement Reference
(L)

NCT03645434 600 ug 14 Days 0.388 [71[15]

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies
used to characterize AZD8871, based on standard pharmacological practices.

Radioligand Binding Assays (Generalized Protocol)

These assays are used to determine the binding affinity of AZD8871 to its target receptors.

 Membrane Preparation: Membranes are prepared from cells or tissues expressing the target
receptor (e.g., human M3 or [32 receptors).

 Incubation: A fixed concentration of a specific radioligand is incubated with the membrane
preparation in the presence of varying concentrations of the unlabeled test compound
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(AZD8871).

Separation: Bound and free radioligand are separated by rapid filtration.

Detection: The amount of radioactivity bound to the filter is quantified using a scintillation
counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant

(Ki).

Functional Assays in Isolated Tissues (Generalized
Protocol)

These assays assess the functional activity of AZD8871 on airway smooth muscle.

Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other
relevant species and mounted in an organ bath containing a physiological salt solution.

Contraction/Relaxation Measurement: Changes in tissue tension are measured using an
isometric force transducer.

Antimuscarinic Activity: Tissues are pre-contracted with a muscarinic agonist (e.qg.,
acetylcholine), and the ability of AZD8871 to relax the tissue is measured.

32-Agonist Activity: The ability of AZD8871 to relax tissues with spontaneous tone is
measured.

Data Analysis: Concentration-response curves are generated to determine the pEC50 (for
agonism) or pIC50 (for antagonism).

Phase lla Clinical Trial Design (Generalized Workflow for
COPD Studies)

The clinical trials for AZD8871 in COPD patients have generally followed a randomized,

double-blind, placebo-controlled, crossover design.
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o Patient Recruitment: Patients with a confirmed diagnosis of moderate to severe COPD are
recruited.[16][17]

e Screening and Run-in Period: A screening period is conducted to ensure patients meet the
inclusion criteria, followed by a run-in period to establish baseline measurements.[17]

e Randomization and Treatment Periods: Patients are randomized to receive a sequence of
treatments, including different doses of AZD8871 and placebo, each for a specified duration
(e.g., 14 days).[13][16] Washout periods are included between treatment periods to minimize

carry-over effects.[16]

» Efficacy and Safety Assessments: The primary efficacy endpoint is typically the change in
forced expiratory volume in 1 second (FEV1).[7][12][13] Safety and tolerability are assessed
through the monitoring of adverse events, vital signs, and other clinical parameters.[12][13]

o Pharmacokinetic Analysis: Blood samples are collected at various time points to determine
the pharmacokinetic profile of AZD8871.[12][17]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by AZD8871 and its
proposed mechanism of action.
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Dual Pharmacological Action of AZD8871 (MABA).
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Generalized Phase lla Crossover Clinical Trial Workflow.
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Conclusion

AZD8871 represents a promising advancement in the treatment of obstructive airway diseases
by integrating two established bronchodilator mechanisms into a single molecule. Preclinical
data have demonstrated its potent dual pharmacology with a favorable selectivity and duration
of action. Clinical trials have provided evidence of its efficacy in improving lung function in
patients with COPD, with a good safety and tolerability profile. Further long-term studies will be
crucial to fully establish the clinical benefits and role of AZD8871 in the management of COPD
and asthma. The MABA approach, exemplified by AZD8871, has the potential to simplify
treatment regimens, improve patient adherence, and ultimately enhance the quality of life for
individuals with chronic respiratory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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